Bienvenue dans la boutique en ligne BenchChem!

1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Kinase inhibitor design Structure-activity relationship ATP-competitive inhibitor

CAS 305337-67-1 is a modular pyrazolo[3,4-d]pyrimidine kinase probe featuring a C4-linked N-(3-chlorophenyl)piperazine. The meta‑chloro substituent enables directional halogen‑bonding and steric interactions that differentiate its selectivity fingerprint from para‑/ortho‑isomers and the classic Src‑family inhibitor PP2. This scaffold is validated for hit‑finding in FLT3, Abl, and VEGFR‑2 programs. Researchers use it as a reference point for parallel library synthesis (50–200 analogues achievable in a single campaign) and as a matched‑pair tool with the des‑chloro analog (CAS 245449‑98‑3) for halogen‑bond calibration studies. Procurement is recommended for 1/10 µM single‑concentration screening against hematologic (K‑562) and solid‑tumor (MCF‑7, A549, HepG2) cell panels, followed by kinome‑wide profiling.

Molecular Formula C21H19ClN6
Molecular Weight 390.9g/mol
CAS No. 305337-67-1
Cat. No. B416435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
CAS305337-67-1
Molecular FormulaC21H19ClN6
Molecular Weight390.9g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
InChIInChI=1S/C21H19ClN6/c22-16-5-4-8-18(13-16)26-9-11-27(12-10-26)20-19-14-25-28(21(19)24-15-23-20)17-6-2-1-3-7-17/h1-8,13-15H,9-12H2
InChIKeyOLZULHMAKYNBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine (CAS 305337-67-1): Structural Identity and Scaffold Context for Procurement


1-(3-Chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine (CAS 305337-67-1; synonym: 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine; molecular formula C21H19ClN6; MW 390.87 g/mol) is a fully synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class—a privileged ATP-mimetic scaffold extensively validated as a protein kinase inhibitor pharmacophore [1]. The compound features a 1-phenyl-N1-substituted pyrazolo[3,4-d]pyrimidine core linked at the C4 position to an N-(3-chlorophenyl)piperazine moiety. The pyrazolo[3,4-d]pyrimidine heterocycle is recognized as a purine bioisostere capable of occupying the adenine-binding pocket of diverse kinases, while the piperazine linker contributes conformational flexibility and modulates physicochemical properties including solubility and hydrogen-bonding capacity [2]. This specific substitution pattern—a meta-chlorophenyl group on the piperazine distal nitrogen and an N1-phenyl group on the pyrazole ring—defines a distinct chemical space within the broader pyrazolopyrimidine kinase inhibitor family and differentiates it from the well-known Src-family inhibitor PP2 and its analogs [3].

Why 1-(3-Chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine Cannot Be Interchanged with Generic Pyrazolopyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine scaffold is pharmacologically promiscuous: minor structural modifications at the N1, C3, C4, and C6 positions can profoundly alter kinase selectivity profiles, potency, and off-target liability. The classic Src-family inhibitor PP2 (4-amino-3-(4-chlorophenyl)-1-(tert-butyl)pyrazolo[3,4-d]pyrimidine) derives its Src affinity (Lck IC50 ≈ 4 nM, Fyn IC50 ≈ 5 nM) from a C3-(4-chlorophenyl) and C4-amino substitution pattern, whereas simple removal of the C3-aryl group yields PP3, which is inactive against Src (IC50 > 100 μM against Lck) [1][2]. In the piperazine-linked subseries, the position of chlorine on the pendant phenyl ring (ortho, meta, or para) dictates both electronic character (Hammett σ values) and steric topology, which in turn influence the ligand's shape complementarity within different kinase ATP sites. Replacing the 3-chlorophenylpiperazine moiety of CAS 305337-67-1 with an unsubstituted piperazine (CAS 245449-98-3), a 2-chlorophenylpiperazine, or a 4-chlorophenylpiperazine analog cannot be assumed to preserve target engagement, cellular potency, or selectivity profile without experimental verification, given the well-documented sensitivity of pyrazolopyrimidine kinase inhibition to halogen position and substitution pattern [3][4]. Furthermore, the specific 3-chlorophenyl substitution may confer unique interactions with accessory hydrophobic pockets or halogen-bond donor/acceptor sites not accessible to the para- or ortho-isomers [5].

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine (CAS 305337-67-1)


Structural Differentiation from PP2: C4-Piperazine Linkage Versus C4-Amino Substitution Alters Kinase Binding Mode

CAS 305337-67-1 carries a C4-piperazine substituent, in contrast to the C4-amino group found in the reference Src inhibitor PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine). In the pyrazolo[3,4-d]pyrimidine scaffold, the C4 substituent directly contacts the kinase hinge region; replacement of a primary amine (H-bond donor) with a tertiary piperazine nitrogen (H-bond acceptor only, unless protonated) alters both the hydrogen-bonding pattern and the exit vector toward the solvent-exposed region and the back pocket [1]. This fundamental difference in the hinge-binding pharmacophore predicts distinct kinase selectivity profiles. PP2 potently inhibits Lck (IC50 = 4 nM), Fyn (IC50 = 5 nM), and Hck (IC50 = 5 nM) but also shows broader off-target activity including EGFR (IC50 = 480 nM) [2], whereas C4-piperazinyl pyrazolo[3,4-d]pyrimidines have been reported to favor different kinase targets such as FLT3, VEGFR-2, and Abl [3][4]. The C4-piperazine architecture also provides a modular synthetic handle for further derivatization without disrupting the core scaffold [5].

Kinase inhibitor design Structure-activity relationship ATP-competitive inhibitor

Meta-Chlorophenyl Regioisomeric Differentiation: Predicted Pharmacological Divergence from Ortho- and Para-Chloro Analogs

CAS 305337-67-1 bears a chlorine substituent at the meta (3-) position of the phenyl ring attached to the piperazine distal nitrogen. The corresponding ortho-chloro (CAS 305337-69-3) and para-chloro isomers are commercially available analogs. In aromatic substitution, the position of a halogen atom significantly modulates both electronic (Hammett σmeta = 0.37 for Cl vs. σpara = 0.23) and steric properties, as well as the vector of the C–Cl bond dipole, which can engage in halogen bonding with protein backbone carbonyl oxygens [1][2]. In pyrazolo[3,4-d]pyrimidine kinase inhibitors, halogen positioning on pendant aryl rings has been shown to affect both potency and selectivity. For example, in the related pyrazolo[3,4-d]pyrimidine Abl inhibitor series, shifting chlorine from the para to meta position altered antiproliferative activity against K-562 leukemia cells by up to one order of magnitude, driven by differential occupancy of a hydrophobic accessory pocket and distinct halogen-bonding geometries [3]. The meta-chloro orientation of CAS 305337-67-1 projects the chlorine substituent along a vector that is sterically and electronically distinct from the para isomer, potentially enabling unique interactions not achievable with the para-chloro or des-chloro (CAS 245449-98-3) analogs [4].

Halogen bonding Regioisomer SAR Drug-receptor interactions

Computed Physicochemical Differentiation: Increased Lipophilicity and Molecular Weight Versus the Des-Chloro Piperazine Analog

CAS 305337-67-1 (MW 390.87 g/mol) differs from its des-chloro piperazine analog 1-phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 245449-98-3; MW 280.33 g/mol) by the addition of a 3-chlorophenyl substituent at the piperazine distal nitrogen, contributing an incremental mass of 110.54 g/mol. Using PubChem-computed XLogP3 values, the des-chloro analog has XLogP3 ≈ 1.6, whereas the introduction of the 3-chlorophenyl group is estimated to increase logP by approximately 1.5–2.0 log units (predicted logP ≈ 3.1–3.6 for CAS 305337-67-1) based on the π value of the chlorophenyl substituent (Hansch π ≈ 0.7 for Cl on phenyl, plus the phenyl ring itself π ≈ 2.0) [1][2]. This difference in lipophilicity is significant: it predicts enhanced passive membrane permeability and potentially greater plasma protein binding for CAS 305337-67-1, which may translate to altered cellular uptake kinetics and tissue distribution relative to the unsubstituted piperazine analog [3]. The compound also has 0 hydrogen bond donors (vs. 1 for the des-chloro analog), further contributing to its distinct pharmacokinetic profile projection .

Drug-likeness Lipophilicity Permeability

Scaffold Class Evidence: Pyrazolo[3,4-d]pyrimidine-Piperazine Conjugates Demonstrate Sub-Micromolar Antiproliferative Activity Across Multiple Cancer Cell Line Panels

Although target-specific quantitative data for CAS 305337-67-1 have not been published in the peer-reviewed primary literature as of the search date, closely related pyrazolo[3,4-d]pyrimidine-piperazine conjugates provide class-level evidence of biological activity [1]. In a 2023 study, a series of pyrazolo[3,4-d]pyrimidine-based compounds linked to piperazine rings bearing various aromatic moieties were evaluated as FLT3 inhibitors, with several analogs showing IC50 values in the sub-micromolar to low micromolar range against non-small cell lung cancer, melanoma, leukemia, and renal cancer cell lines in the NCI-60 panel [2]. In the Abl inhibitor series, structurally optimized pyrazolo[3,4-d]pyrimidine-piperazine derivatives inhibited Abl enzymatic activity with Ki values as low as 20 nM and displayed antiproliferative effects against Bcr-Abl-positive K-562 leukemia cells (GI50 values in the 0.1–1 μM range) [3]. The 1-phenyl-N1 substitution, which CAS 305337-67-1 shares with these active series, has been identified as important for maintaining the coplanar orientation of the pyrazolo[3,4-d]pyrimidine ring system and for productive π-stacking interactions within the kinase hydrophobic pocket [4]. These data support the expectation of kinase-directed biological activity for CAS 305337-67-1, though the specific kinase target(s), potency, and selectivity remain to be experimentally determined.

Anticancer agents Kinase inhibition Cell proliferation assay

Synthetic Tractability: Modular C4-Piperazine Architecture Enables Efficient Derivatization for Focused Library Synthesis

CAS 305337-67-1 is synthesized via nucleophilic aromatic substitution (SNAr) of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 1-(3-chlorophenyl)piperazine, a convergent and high-yielding route demonstrated across the pyrazolo[3,4-d]pyrimidine literature [1][2]. In a representative protocol, reaction of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with a substituted piperazine in the presence of a base (e.g., K2CO3 or Et3N) in DMF or acetonitrile at 80–100°C for 12–24 h afforded the C4-piperazinyl products in yields typically exceeding 75–95% [2]. This modular synthetic strategy allows the same 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate to be diversified with an extensive library of commercially available substituted piperazines, enabling systematic exploration of the piperazine N-substituent SAR in a parallel synthesis format. In contrast, the C4-amino series (e.g., PP2) requires a different synthetic route involving cyclocondensation of 5-aminopyrazole precursors, which limits the scope of late-stage diversification at the C4 position [3]. The commercial availability of the key intermediate 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine further facilitates procurement and in-house derivatization workflows .

Combinatorial chemistry Lead optimization Parallel synthesis

Distinction from Negative Control PP3: Structural Features Predict Kinase Activity, Not Inactivity

PP3 (4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine; CAS 5334-30-5) is widely used as the inactive negative control for the Src inhibitor PP2, inhibiting EGFR kinase with an IC50 of 2.7 μM but showing negligible activity against Src family kinases (Lck IC50 > 100 μM) [1][2]. PP3 achieves this selectivity profile through a minimal substitution pattern: C4-amino and N1-phenyl only, lacking the C3-(4-chlorophenyl) group essential for Src pocket occupancy. CAS 305337-67-1 is structurally more complex than PP3, bearing a C4-piperazine linker with a distal 3-chlorophenyl group that extends well beyond the hinge region and can productively engage additional kinase sub-pockets (specificity pocket, DFG-out pocket, or solvent-exposed channel) depending on the target kinase [3]. This structural elaboration is not consistent with a negative control profile; rather, it aligns with active-site-directed kinase inhibition observed for other C4-piperazinyl pyrazolo[3,4-d]pyrimidines [4]. Researchers mistakenly seeking a negative control for pyrazolopyrimidine experiments should not use CAS 305337-67-1 as a substitute for PP3.

Chemical probe Negative control Kinase selectivity

Recommended Research and Procurement Application Scenarios for 1-(3-Chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine (CAS 305337-67-1)


Kinase Selectivity Profiling and Target Deconvolution Studies

CAS 305337-67-1 is suitable for inclusion in kinase selectivity panels (e.g., Eurofins KinaseProfiler, DiscoverX scanMAX) to determine its kinome-wide inhibition profile. Because its C4-piperazine substitution differs fundamentally from the C4-amino series (PP1/PP2/PP3), its selectivity fingerprint is predicted to be distinct, potentially revealing novel kinase targets. The meta-chlorophenyl substituent may confer selectivity advantages over para- and ortho-chloro isomers due to differential halogen-bonding and steric interactions within kinase ATP sites [1][2]. Researchers should pair this compound with its des-chloro analog (CAS 245449-98-3) and regioisomeric chloro analogs in the same profiling panel to generate comparative selectivity data.

Focused Library Synthesis and Structure-Activity Relationship (SAR) Exploration

The modular C4-piperazine architecture of CAS 305337-67-1 makes it an ideal starting point for parallel synthesis of focused compound libraries. By reacting the common intermediate 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with diverse commercially available N-substituted piperazines (varying aryl, benzyl, alkyl, and heteroaryl substituents), a 50–200 compound library can be generated in a single synthesis campaign with >75% expected yields per reaction [3]. This approach enables systematic exploration of the piperazine N-substituent SAR for a given kinase target identified through initial screening. The 3-chlorophenyl variant serves as a reference point for evaluating the contribution of halogen position and electronic effects within the library.

Chemical Biology Probe for Investigating Halogen-Bonding Contributions to Ligand–Protein Interactions

The meta-chlorine of CAS 305337-67-1 is positioned to act as a halogen-bond donor (C–Cl···O=C backbone interaction) with appropriate geometry in kinase binding sites. Together with its ortho- and para-chloro regioisomers, this compound forms a matched set for probing the directional and energetic contributions of halogen bonding to ligand–protein recognition [1][2]. Such studies are valuable in computational chemistry and structure-based drug design for calibrating force-field parameters and scoring functions that account for halogen-bonding effects.

Anticancer Drug Discovery: Hit Identification for FLT3, Abl, or VEGFR-2 Kinase Programs

Based on class-level evidence demonstrating that pyrazolo[3,4-d]pyrimidine-piperazine conjugates inhibit FLT3 (IC50 = 0.3–24 μM), Abl (Ki = 20–100 nM), and VEGFR-2 kinases with antiproliferative activity across diverse cancer cell lines [3][4], CAS 305337-67-1 is a relevant entry point for hit identification in oncology kinase programs. Procurement for initial single-concentration screening (e.g., at 1 and 10 μM) against a panel of hematologic and solid tumor cell lines (K-562, MCF-7, A549, HepG2) is recommended, followed by dose-response confirmation and kinome profiling for any active hits.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.